2-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
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Overview
Description
2-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-chlorobenzoate is a complex organic compound with the molecular formula C22H18ClN3O2S and a molecular weight of 423.925 g/mol This compound is known for its unique chemical structure, which includes a phenyl ring substituted with a 4-chlorobenzoate group and a carbohydrazonoyl group linked to a toluidinocarbothioyl moiety
Preparation Methods
The synthesis of 2-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves multiple steps, typically starting with the preparation of the toluidinocarbothioyl intermediate. This intermediate is then reacted with a carbohydrazonoyl compound under specific conditions to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts to facilitate the reaction . Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent product quality and yield.
Chemical Reactions Analysis
2-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-chlorobenzoate undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of amines or alcohols.
Scientific Research Applications
2-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and analogs.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition or activation of various biochemical pathways, resulting in the desired therapeutic or biological effects .
Comparison with Similar Compounds
2-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can be compared with other similar compounds, such as:
- 3-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-methoxybenzoate
- 4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 3-methylbenzoate
- 4-(2-(3-Toluidinocarbothioyl)carbohydrazonoyl)phenyl 4-ethoxybenzoate
These compounds share similar structural features but differ in their substituents, which can influence their chemical properties and biological activities
Properties
CAS No. |
769151-43-1 |
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Molecular Formula |
C22H18ClN3O2S |
Molecular Weight |
423.9 g/mol |
IUPAC Name |
[2-[(E)-[(3-methylphenyl)carbamothioylhydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C22H18ClN3O2S/c1-15-5-4-7-19(13-15)25-22(29)26-24-14-17-6-2-3-8-20(17)28-21(27)16-9-11-18(23)12-10-16/h2-14H,1H3,(H2,25,26,29)/b24-14+ |
InChI Key |
ZMEULHRBOWKTGX-ZVHZXABRSA-N |
Isomeric SMILES |
CC1=CC(=CC=C1)NC(=S)N/N=C/C2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=S)NN=CC2=CC=CC=C2OC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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